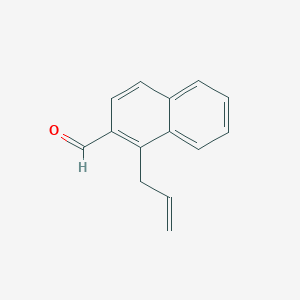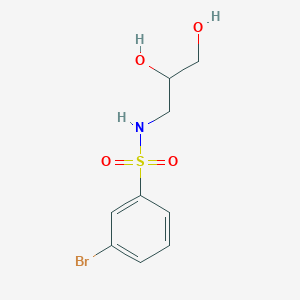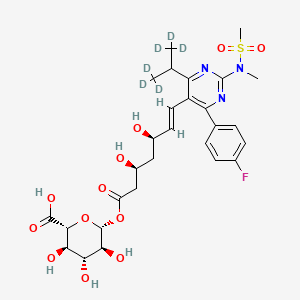
Rosuvastatin-d6 Acyl-beta-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rosuvastatin-d6 Acyl-beta-D-glucuronide is a deuterated metabolite of Rosuvastatin, a widely used HMG-CoA reductase inhibitor. This compound is primarily used in proteomics research and is known for its role in the metabolism of Rosuvastatin, aiding in the study of drug interactions and metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rosuvastatin-d6 Acyl-beta-D-glucuronide involves the conjugation of Rosuvastatin with glucuronic acid. This process typically requires the use of specific catalysts and controlled reaction conditions to ensure the formation of the desired glucuronide ester. The reaction is carried out under anhydrous conditions to prevent hydrolysis and degradation of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. Quality control measures are implemented to ensure the consistency and reliability of the product .
Chemical Reactions Analysis
Types of Reactions
Rosuvastatin-d6 Acyl-beta-D-glucuronide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The glucuronide moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are often studied to understand the metabolic pathways and potential drug interactions .
Scientific Research Applications
Rosuvastatin-d6 Acyl-beta-D-glucuronide has several scientific research applications:
Chemistry: Used to study the metabolic pathways of Rosuvastatin and its interactions with other compounds.
Biology: Helps in understanding the biological effects of Rosuvastatin and its metabolites on cellular processes.
Medicine: Aids in the development of new drugs by providing insights into the metabolism and efficacy of Rosuvastatin.
Industry: Used in the production of high-purity Rosuvastatin derivatives for pharmaceutical applications
Mechanism of Action
Rosuvastatin-d6 Acyl-beta-D-glucuronide exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is involved in the biosynthesis of cholesterol. This inhibition leads to a decrease in cholesterol levels in the liver, thereby reducing the risk of cardiovascular diseases. The compound interacts with specific molecular targets and pathways, including the mevalonate pathway, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- Atorvastatin Acyl-beta-D-glucuronide
- Simvastatin Acyl-beta-D-glucuronide
- Pravastatin Acyl-beta-D-glucuronide
Uniqueness
Rosuvastatin-d6 Acyl-beta-D-glucuronide is unique due to its deuterated nature, which provides enhanced stability and allows for more precise studies in proteomics research. Compared to other similar compounds, it offers better insights into the metabolic pathways and interactions of Rosuvastatin .
Properties
Molecular Formula |
C28H36FN3O12S |
|---|---|
Molecular Weight |
663.7 g/mol |
IUPAC Name |
(2R,3R,4R,5S,6R)-6-[(E,3S,5R)-7-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H36FN3O12S/c1-13(2)20-18(21(14-5-7-15(29)8-6-14)31-28(30-20)32(3)45(4,41)42)10-9-16(33)11-17(34)12-19(35)43-27-24(38)22(36)23(37)25(44-27)26(39)40/h5-10,13,16-17,22-25,27,33-34,36-38H,11-12H2,1-4H3,(H,39,40)/b10-9+/t16-,17-,22+,23+,24-,25+,27-/m0/s1/i1D3,2D3 |
InChI Key |
AWGDNYJLUILGBY-KEQILNJFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=NC(=NC(=C1/C=C/[C@@H](C[C@@H](CC(=O)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C(=O)O)O)O)O)O)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


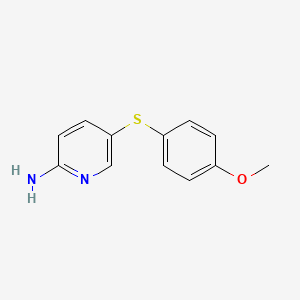
![2-(1-aminoethyl)-3-bromo-4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13862268.png)
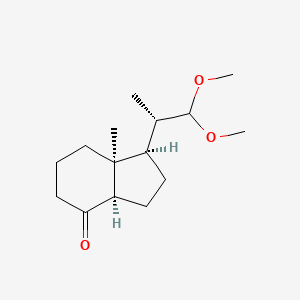
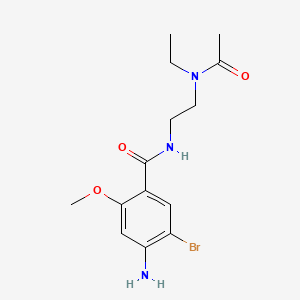
![3,6a,7,8,9,10-hexahydro-2H-imidazo[4,5-d][1,7]naphthyridin-1-ium 1-oxide](/img/structure/B13862296.png)
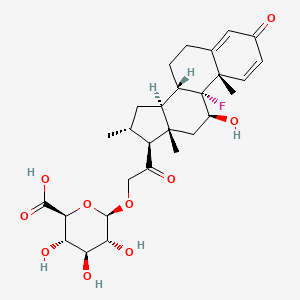
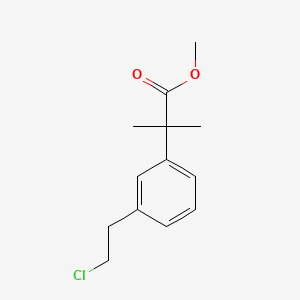
![[2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] hydrogen sulfate](/img/structure/B13862311.png)
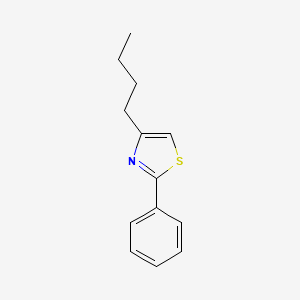
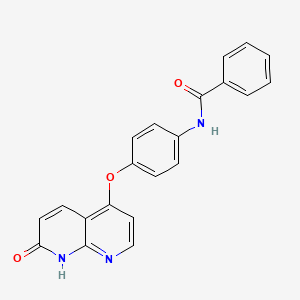
![(2R,6R,8R,12R)-12-phenyl-10-oxa-1-azatricyclo[6.4.0.02,6]dodecan-9-one](/img/structure/B13862329.png)

